molecular formula C9H7IN2O B8278373 5-iodo-6-methylphthalazin-1(2H)-one

5-iodo-6-methylphthalazin-1(2H)-one

Cat. No. B8278373
M. Wt: 286.07 g/mol
InChI Key: DQHOHMLRYWDQJO-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

A suspension of 5-iodo-6-methylphthalazin-1(2H)-one (8.51 g, 29.7 mmol) in phosphorous oxychloride (200 ml, 2146 mmol), charged to a 500 mL was stirred at 108° C. (reflux) for 90 min. The POCl3 was then removed under vacuum, and the resulting residue was azeotroped 2× with toluene. The resulting residue was dissolved in a mixture of DCM and MeOH and water. The layers were separated the aqueous layer was washed with DCM 3×. The combined organics were washed with saturated aqueous sodium carbonate and brine. The organic layer was then dried over magnesium sulfate, and loaded on to silica. 1-Chloro-5-iodo-6-methylphthalazine (5.604 g, 61.9% yield) was obtained by column chromatography (ISCO 330 g 15%-60% EtOAc in Hex 60 min) as a yellow solid. MS (M+H)+ 305.
Name
Quantity
330 g
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[N:5][NH:6][C:7]2=O.P(Cl)(Cl)([Cl:16])=O>CCOC(C)=O>[Cl:16][C:7]1[C:8]2[C:3](=[C:2]([I:1])[C:11]([CH3:12])=[CH:10][CH:9]=2)[CH:4]=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
330 g
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
IC1=C2C=NNC(C2=CC=C1C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Stirring
Type
CUSTOM
Details
was stirred at 108° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged to a 500 mL
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The POCl3 was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was azeotroped 2× with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in a mixture of DCM and MeOH and water
CUSTOM
Type
CUSTOM
Details
The layers were separated the aqueous layer
WASH
Type
WASH
Details
was washed with DCM 3×
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous sodium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=CC2=C(C(=CC=C12)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.604 g
YIELD: PERCENTYIELD 61.9%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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